molecular formula C21H24N2 B10929429 3,5-bis(3,4-dimethylphenyl)-1,4-dimethyl-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1,4-dimethyl-1H-pyrazole

Cat. No.: B10929429
M. Wt: 304.4 g/mol
InChI Key: YCDGKZKEUAYMSE-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-1,4-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features two 3,4-dimethylphenyl groups and two methyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-1,4-dimethyl-1H-pyrazole typically involves the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst, such as acetic acid, to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-1,4-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Halogenated or nitrated pyrazole derivatives

Scientific Research Applications

3,5-bis(3,4-dimethylphenyl)-1,4-dimethyl-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring. The presence of two 3,4-dimethylphenyl groups and two methyl groups imparts distinct chemical and physical properties, making it valuable for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a research tool and therapeutic agent.

Properties

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1,4-dimethylpyrazole

InChI

InChI=1S/C21H24N2/c1-13-7-9-18(11-15(13)3)20-17(5)21(23(6)22-20)19-10-8-14(2)16(4)12-19/h7-12H,1-6H3

InChI Key

YCDGKZKEUAYMSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C)C3=CC(=C(C=C3)C)C)C)C

Origin of Product

United States

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